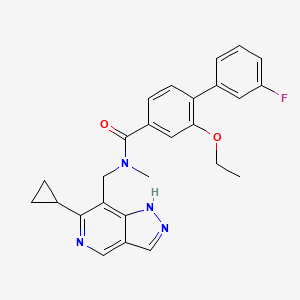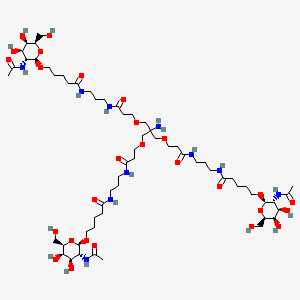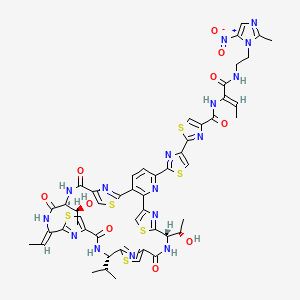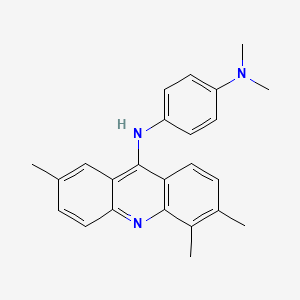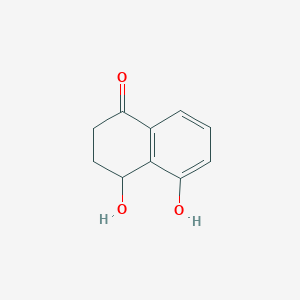
4,5-Dihydroxy-1-tetralone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Dihydroxy-1-tetralone is a phenolic compound known for its significant biological activities It is a derivative of tetralone, characterized by the presence of two hydroxyl groups at the 4th and 5th positions on the tetralone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dihydroxy-1-tetralone typically involves the hydroxylation of 1-tetralone. One common method includes the use of reagents such as aluminum chloride and γ-butyrolactone in a Friedel-Crafts acylation reaction . The reaction mixture is refluxed and then subjected to various purification steps to isolate the desired product.
Industrial Production Methods: Industrial production of this compound may involve continuous-flow synthesis techniques, which offer advantages in terms of efficiency and scalability. These methods often employ stainless steel coil reactors and controlled reaction conditions to achieve high yields .
Analyse Des Réactions Chimiques
Types of Reactions: 4,5-Dihydroxy-1-tetralone undergoes several types of chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl groups into carbonyl groups, forming quinones.
Reduction: Reduction reactions can lead to the formation of dihydroxy derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Various halogenating agents and catalysts can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions include quinones, dihydroxy derivatives, and substituted tetralones, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
4,5-Dihydroxy-1-tetralone has been extensively studied for its applications in various scientific fields:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and is used in studying reaction mechanisms.
Biology: The compound exhibits phytotoxic properties, making it a candidate for bioherbicide development.
Mécanisme D'action
The mechanism of action of 4,5-Dihydroxy-1-tetralone involves its interaction with various molecular targets and pathways:
Comparaison Avec Des Composés Similaires
4,8-Dihydroxy-1-tetralone: Known for its phytotoxicity and potential as a bioherbicide.
4-Hydroxy-1-tetralone: Another derivative with hydroxylation at a different position, exhibiting distinct biological activities.
Uniqueness: 4,5-Dihydroxy-1-tetralone is unique due to its specific hydroxylation pattern, which imparts distinct chemical reactivity and biological properties. Its dual hydroxyl groups at the 4th and 5th positions make it particularly effective in certain chemical reactions and biological interactions.
Propriétés
Numéro CAS |
19638-58-5 |
|---|---|
Formule moléculaire |
C10H10O3 |
Poids moléculaire |
178.18 g/mol |
Nom IUPAC |
4,5-dihydroxy-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C10H10O3/c11-7-4-5-9(13)10-6(7)2-1-3-8(10)12/h1-3,9,12-13H,4-5H2 |
Clé InChI |
RSPQGKRRFSZVPZ-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)C2=C(C1O)C(=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


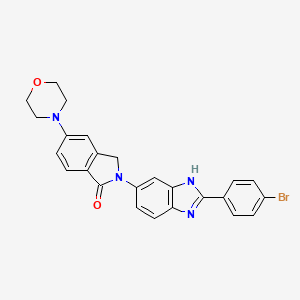
![disodium;7-hydroxy-8-[[4-[1-[4-[(4-hydroxyphenyl)diazenyl]phenyl]cyclohexyl]phenyl]diazenyl]naphthalene-1,3-disulfonate](/img/structure/B12378870.png)
![(3S)-1-[4-(4-methylpiperazin-1-yl)pyridine-2-carbonyl]-N-[3-(3-oxo-1,2-dihydroisoindol-5-yl)phenyl]piperidine-3-carboxamide](/img/structure/B12378881.png)
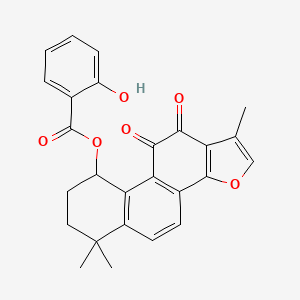

![(2S,13S,15S,16R,17R,20S,21S)-21-methyl-18-oxa-1,11-diazahexacyclo[11.8.0.02,16.04,12.05,10.015,20]henicosa-4(12),5(10),6,8-tetraene-7,17-diol](/img/structure/B12378894.png)

